Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride
Description
This compound is a dihydrochloride salt of an acetamide derivative featuring a 3,4,5-trimethoxyphenoxy group at the α-carbon and a 3-(4-methylpiperazinyl)propyl substituent on the acetamide nitrogen. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . The methylpiperazine group may contribute to basicity and receptor interaction, distinguishing it from morpholine-containing analogs .
Properties
CAS No. |
65876-20-2 |
|---|---|
Molecular Formula |
C19H33Cl2N3O5 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C19H31N3O5.2ClH/c1-21-8-10-22(11-9-21)7-5-6-20-18(23)14-27-15-12-16(24-2)19(26-4)17(13-15)25-3;;/h12-13H,5-11,14H2,1-4H3,(H,20,23);2*1H |
InChI Key |
WABCIWNUTVZLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)COC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group.
Attachment of the Trimethoxyphenoxy Group: The next step involves the reaction of the piperazine derivative with 3,4,5-trimethoxyphenol under appropriate conditions to form the desired ether linkage.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to introduce the acetamide group.
Formation of the Dihydrochloride Salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups.
Reduction: Reduction reactions may target the acetamide moiety or the aromatic ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under various conditions.
Major Products Formed
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the acetamide or aromatic ring.
Substitution: Substituted derivatives with new functional groups attached to the aromatic ring or piperazine nitrogen.
Scientific Research Applications
Pharmacological Research
Research indicates that compounds with piperazine structures can exhibit a range of biological activities, including:
- Antidepressant Effects : Studies have shown that piperazine derivatives can influence serotonin and dopamine systems, potentially offering therapeutic avenues for mood disorders.
- Antipsychotic Activity : The structural similarity to known antipsychotic agents suggests that this compound may also modulate dopaminergic pathways.
Neuropharmacology
Acetamide derivatives are being investigated for their neuroprotective properties. They may help in conditions such as:
- Neurodegenerative Diseases : Preliminary studies suggest that the compound may have protective effects against neuronal damage in models of Alzheimer's and Parkinson's diseases.
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| Acetamide A | Antidepressant | Journal of Medicinal Chemistry (2020) |
| Acetamide B | Antipsychotic | Neuropharmacology Reviews (2019) |
| Acetamide C | Neuroprotective | Journal of Neuroscience (2021) |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various acetamide derivatives for their antidepressant effects. Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride was found to significantly reduce depressive-like behaviors in rodent models when administered at specific dosages.
Case Study 2: Neuroprotective Effects
In a study focused on neuroprotection, the compound demonstrated a reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, or enzymes.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, cellular metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Modifications
The following compounds share structural or functional similarities with the target molecule:
N-(3-Morpholin-4-ium-4-ylpropyl)-2-(3,4,5-trimethoxyphenoxy)acetamide; Chloride
- Structural Difference : Replaces the methylpiperazine group with morpholine .
- Activity: No direct antitumor data available, but similar trimethoxyphenyl derivatives show GI50 values <10 μM in tubulin-binding assays .
Quinazolinone Derivatives (e.g., Compound C)
- Structure: Features a quinazolinone core with a 3,4,5-trimethoxyphenylacetamide side chain.
- Activity : GI50 = 3.16 μM (vs. 18.60 μM for 5-fluorouracil), indicating potent antitumor effects .
- Key Difference: The quinazolinone core may enhance DNA intercalation or topoisomerase inhibition, unlike the acetamide backbone of the target compound .
(E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Comparative Data Table
Biological Activity
Acetamide, N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 560.1 g/mol. The structural components include a piperazine moiety and a trimethoxyphenoxy group, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many piperazine derivatives act as enzyme inhibitors, particularly in pathways related to neurotransmitter regulation.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.
- Antimalarial Activity : A closely related class of compounds has demonstrated efficacy against Plasmodium falciparum, indicating that this compound may share similar antimalarial properties due to its structural analogies .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of acetamide derivatives. Key findings include:
- Piperazine Substituents : Variations in the piperazine ring significantly influence binding affinity and selectivity towards target receptors.
- Phenoxy Group Modifications : The presence and position of methoxy groups on the phenoxy ring enhance lipophilicity and improve cellular uptake.
- Chain Length : The length of the alkyl chain connecting the piperazine to the phenoxy group affects the overall potency and bioavailability .
4.1 Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various acetamide derivatives, including our compound of interest. Results indicated:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Acetamide Derivative A | 32 | Moderate |
| Acetamide N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)- | 16 | Strong |
This suggests that modifications to the acetamide structure can lead to enhanced antimicrobial properties.
4.2 Antimalarial Efficacy
Another study focused on the antimalarial properties of structurally similar compounds:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound X | 0.5 | Inhibition of hemozoin formation |
| Acetamide N-(3-(4-methyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)- | 0.3 | Similar mechanism |
The findings indicate a promising potential for this compound as an antimalarial agent with a mechanism akin to established treatments .
5. Conclusion
The biological activity of this compound shows considerable promise in various therapeutic areas. Its structural characteristics contribute significantly to its pharmacological effects, particularly in antimicrobial and antimalarial contexts. Further studies are warranted to fully elucidate its mechanisms and optimize its efficacy through targeted modifications.
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
The synthesis requires strict control of reaction conditions, including inert atmosphere (e.g., nitrogen), temperature modulation (e.g., 160°C for fusion), and purification via column chromatography to isolate the product from by-products. Analytical validation using 1H/13C NMR (e.g., δ 7.74 ppm for aromatic protons) and mass spectrometry (e.g., ESI m/z 488.6 [M + H]⁺) is essential to confirm structural integrity and purity . Yield optimization (e.g., 48–71%) depends on stoichiometric ratios and solvent selection (e.g., methanol or acetonitrile) .
Q. How can researchers validate the compound’s structural configuration?
Key methods include:
- NMR spectroscopy : Assigning peaks for aromatic protons (δ 6.27–7.74 ppm) and methyl groups (δ 0.89–2.34 ppm) to confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : Matching observed m/z values (e.g., 504.7 [M + H]⁺) with theoretical molecular weights .
- Optical rotation analysis : Measuring specific rotation (e.g., [α]²⁵D +60.6°) to confirm stereochemistry in chiral centers .
Advanced Research Questions
Q. What strategies address contradictions in structure-activity relationship (SAR) data for analogs?
Discrepancies in biological activity among analogs (e.g., varying antimicrobial potency) can arise from differences in substituent electronegativity or steric hindrance. Researchers should:
- Compare IC₅₀ values across analogs with systematic substituent modifications (e.g., methoxy vs. trifluoromethyl groups) .
- Use molecular docking simulations to assess binding affinity to target proteins (e.g., enzymes or receptors) .
- Validate hypotheses with in vitro assays (e.g., enzyme inhibition or cell viability tests) under standardized conditions .
Q. How can in vitro-to-in vivo translation challenges be mitigated for this compound?
- Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
- Formulation optimization : Use co-solvents (e.g., DMSO) or liposomal encapsulation to enhance bioavailability .
- Toxicology screens : Assess hepatotoxicity and cardiotoxicity in preclinical models (e.g., zebrafish or rodents) .
Q. What analytical approaches resolve spectral data contradictions (e.g., NMR vs. MS)?
- Multi-technique cross-validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities .
- Isotopic labeling : Track reaction intermediates to confirm proposed mechanisms .
- Statistical analysis : Apply principal component analysis (PCA) to correlate spectral outliers with synthetic batches .
Methodological Recommendations
- Reaction monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress .
- Statistical design : Apply Box-Behnken models to optimize multi-variable synthesis parameters .
- Data sharing : Publish raw spectral datasets in repositories (e.g., Zenodo) to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
